Cas no 1188412-90-9 ((2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine
- EN300-1867087
- SCHEMBL13692395
- 1188412-90-9
-
- インチ: 1S/C10H14FN/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
- InChIKey: VAIGTXVYCTVDNP-ZETCQYMHSA-N
- SMILES: FC1=CC=CC(=C1C)C[C@H](C)N
計算された属性
- 精确分子量: 167.111027613g/mol
- 同位素质量: 167.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.1
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867087-10.0g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1867087-0.1g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1867087-1.0g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1867087-5g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1867087-10g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1867087-0.05g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1867087-0.25g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1867087-2.5g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1867087-5.0g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1867087-0.5g |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine |
1188412-90-9 | 0.5g |
$946.0 | 2023-09-18 |
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine 関連文献
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amineに関する追加情報
Chemical Profile of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine (CAS No. 1188412-90-9)
(2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine, identified by its CAS number 1188412-90-9, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a chiral center at the propan-2-amine moiety, has garnered attention due to its structural and functional versatility. The presence of a 3-fluoro-2-methylphenyl substituent introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The compound's stereochemistry, specifically the (S)-configuration at the propan-2-amine carbon, is crucial for its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereoisomers, and (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine is no exception. Its specific configuration may contribute to enhanced binding affinity, improved metabolic stability, or altered side effect profiles compared to its (R)-enantiomer.
In recent years, there has been a growing interest in fluoro-substituted aromatic compounds due to their tunable electronic properties and metabolic stability. The 3-fluoro group in this molecule enhances its lipophilicity and can influence its interaction with biological targets. Such modifications are frequently employed in medicinal chemistry to optimize pharmacokinetic parameters, such as bioavailability and half-life.
The structural motif of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine finds relevance in several therapeutic areas. Its framework resembles that of known pharmacophores found in CNS-active compounds, making it a potential candidate for treating neurological disorders. Additionally, the amine functionality provides a site for further derivatization, allowing chemists to explore novel analogs with tailored properties.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies. These techniques have been instrumental in identifying hit compounds like (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine for various therapeutic targets. By leveraging high-throughput screening and structure-based drug design, researchers can rapidly assess the potential of this compound in addressing unmet medical needs.
The synthesis of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine presents both challenges and opportunities. The need for enantioselective synthesis underscores the importance of advanced catalytic methods, such as asymmetric hydrogenation or chiral auxiliary-assisted strategies. Recent reports highlight the use of transition metal catalysts like rhodium or palladium complexes to achieve high enantiomeric excesses efficiently.
The biological evaluation of this compound has revealed promising activities in preclinical models. Studies have shown that derivatives of (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine exhibit inhibitory effects on key enzymes involved in inflammatory pathways. This aligns with the increasing demand for targeted therapies that modulate immune responses without systemic side effects.
The role of fluorine in modulating drug-receptor interactions cannot be overstated. The electron-withdrawing nature of the 3-fluoro group can enhance binding affinity by stabilizing negative charge distributions or improving hydrophobic interactions. This principle has been successfully applied in the development of antiviral and anticancer agents, where fluorinated analogs often demonstrate superior efficacy.
In conclusion, (2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine (CAS No. 1188412-90-9) represents a compelling example of how structural modifications can lead to novel pharmacological entities. Its chiral center, fluoro-substituted aromatic ring, and amine functionality collectively contribute to its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to remain a focal point in medicinal chemistry endeavors.
1188412-90-9 ((2S)-1-(3-fluoro-2-methylphenyl)propan-2-amine) Related Products
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 842140-39-0(2-Bromo-3-(4-ethylthio)phenyl-1-propene)
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 2361828-56-8(1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide)
- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)
- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)
- 1203306-12-0(5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)
- 1209557-13-0(N-{2-4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}propanamide)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)




